molecular formula C22H19ClN4O2 B2846063 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide CAS No. 946323-28-0

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide

Cat. No.: B2846063
CAS No.: 946323-28-0
M. Wt: 406.87
InChI Key: MNQJGCXXCRMMCV-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide is a high-purity chemical reagent intended for research use only. It is not for diagnostic or therapeutic use in humans or animals. This compound features an imidazo[1,2-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. While the specific mechanism of action for this exact molecule is not fully characterized, research on structurally related imidazo[1,2-b]pyridazine compounds has established their significant potential in pharmaceutical development. For instance, close analogs have been identified as potent, orally active pan-inhibitors of breakpoint cluster region-abelson (BCR-ABL) kinase, including activity against the T315I gatekeeper mutant, which is a key target in the treatment of chronic myeloid leukemia (CML) . Other related structures are utilized as GABA receptor ligands for investigating conditions such as anxiety, insomnia, and epilepsy . The presence of the 6-methoxyimidazo[1,2-b]pyridazine moiety, also found in other research compounds , suggests this compound is a valuable chemical tool for researchers in chemical biology and drug discovery. It is particularly useful for probing kinase signaling pathways, developing targeted protein degradation strategies like PROTACs , and synthesizing novel analogs for structure-activity relationship (SAR) studies to advance the development of new therapeutics for oncology and other disease areas. Researchers are encouraged to handle this compound with care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-13-4-5-16(10-14(13)2)22(28)25-18-11-15(6-7-17(18)23)19-12-27-20(24-19)8-9-21(26-27)29-3/h4-12H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQJGCXXCRMMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide is a synthetic compound of interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-b]pyridazine family and features a complex structure that includes a chloro substituent, methoxy group, and an amide functional group. Its potential applications span various therapeutic areas, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C21H17ClN4O2C_{21}H_{17}ClN_{4}O_{2}, with a molecular weight of 392.8 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC21H17ClN4O2C_{21}H_{17}ClN_{4}O_{2}
Molecular Weight392.8 g/mol
CAS Number946217-54-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions modulate various cellular processes, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.
  • Receptor Modulation : It can bind to receptors that are crucial for cell signaling pathways related to proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Notably:

  • Cell Lines Tested : The compound has been evaluated against several types of cancer cells, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HT29).
  • Mechanism : The anticancer effects are likely mediated through the downregulation of key oncogenic pathways and upregulation of pro-apoptotic factors.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens:

  • Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Shows potential antifungal activity as well.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : The compound induced apoptosis in a dose-dependent manner, with IC50 values significantly lower than those of standard chemotherapeutics.
  • Antimicrobial Evaluation :
    • Objective : To assess efficacy against Staphylococcus aureus and Escherichia coli.
    • Results : Exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with derivatives listed in , which differ primarily in substituents and core modifications. Key analogs include:

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name (CAS No.) Core Structure Substituent Modifications Potential Implications
Target Compound Imidazo[1,2-b]pyridazin 3,4-Dimethylbenzamide; 6-methoxy; 2-chloro phenyl Enhanced lipophilicity due to methyl groups
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide (946217-68-1) Imidazo[1,2-b]pyridazin Cyclopentanecarboxamide Altered steric bulk; possible solubility changes
2,6-Dichloro-N-(2-(5-methoxypyridin-2-ylamino)pyridin-4-yl)benzamide (1258293-26-3) Pyridin-ylamino pyridin Dichlorobenzamide; methoxypyridin Increased halogen interactions; planar scaffold

Key Observations:

Core Modifications : Analog 1258293-26-3 replaces the imidazopyridazine core with a pyridine-pyridinamine system, likely altering binding affinity and selectivity.

Halogenation : The dichlorobenzamide in 1258293-26-3 may enhance target binding through halogen bonding, a feature absent in the target compound.

Q & A

Q. What are the standard synthetic protocols for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the construction of the imidazo[1,2-b]pyridazine core. Key steps include:

  • Coupling reactions : Suzuki-Miyaura cross-coupling to attach substituted phenyl groups to the heterocyclic core.
  • Amide bond formation : Reacting the intermediate aryl amine with 3,4-dimethylbenzoyl chloride under basic conditions (e.g., Et₃N in DCM).
  • Optimization : Temperature control (60–100°C) and solvent selection (DMF or THF) are critical for yield improvement. Reaction progress is monitored via TLC, and final purification employs column chromatography or recrystallization .

Q. Which analytical techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying impurities.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing using tools like SHELXL for refinement .

Q. What preliminary biological screening methods are recommended?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays for cytotoxicity.
  • Enzyme inhibition studies : Screen for activity against kinases or cyclooxygenase (COX) isoforms via fluorometric or colorimetric assays.
  • Dose-response curves : Establish IC₅₀ values with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling efficiency.
  • Solvent effects : Compare polar aprotic solvents (DMF, NMP) to improve solubility of intermediates.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Use identical cell lines (e.g., ATCC-validated), passage numbers, and serum concentrations.
  • Orthogonal validation : Confirm anti-cancer activity via apoptosis markers (e.g., Annexin V) alongside cytotoxicity assays.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Q. What challenges arise in crystallographic data refinement?

  • Twinning : Use SHELXL’s TWIN command to model twinned crystals.
  • Low-resolution data : Apply anisotropic displacement parameters and restraints for thermal motion.
  • Validation : Check structural accuracy with R-factor convergence (<5%) and PLATON’s ADDSYM tool .

Q. How to investigate target selectivity in kinase inhibition studies?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, BRAF) using competitive binding assays.
  • Molecular docking : Model interactions with ATP-binding pockets using software like AutoDock Vina.
  • Resistance studies : Generate mutant kinase isoforms to identify critical binding residues .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Cross-Coupling

ParameterConditionsYield ImprovementReference
CatalystPd(PPh₃)₄ (5 mol%)15%
SolventDMF (anhydrous)20%
Temperature80°C (microwave, 2h)25%

Q. Table 2. Common Analytical Data for Structural Validation

TechniqueExpected OutcomeCritical Parameters
1H NMR (400 MHz)δ 8.2–8.5 ppm (imidazole protons)Deuterated DMSO, 298K
HRMS (ESI+)[M+H]⁺ = Calculated m/z ± 0.001Collision energy: 20 eV
HPLC (C18 column)Retention time: 12.3 minMobile phase: ACN/H₂O (70:30)

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